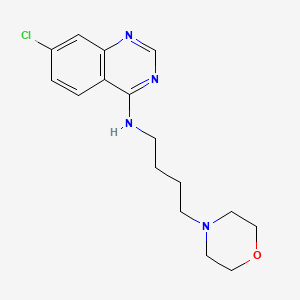
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide, also known as IPPP, is a novel compound that has gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
The exact mechanism of action of N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide is not fully understood, but it is believed to act as a selective agonist for certain receptors in the brain, such as the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal protection.
Biochemical and Physiological Effects
Studies have shown that N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antidepressant-like effects. It has also been shown to have neuroprotective properties and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide for lab experiments is its high potency and selectivity for certain receptors, which allows for more precise and targeted research. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments, and its high cost may also be a limiting factor.
Orientations Futures
There are several potential future directions for research on N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and neuropathic pain. Another direction is the development of new drugs based on the structure of N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide, which could have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the mechanism of action of N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide and its potential applications in various fields of research.
Méthodes De Synthèse
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetic acid with 2-bromo-2-methylpropane, followed by the addition of 2-iodoacetophenone. The resulting product is then purified through recrystallization to obtain pure N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide has shown promising results in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool to study the role of certain receptors in the brain and to develop new drugs for the treatment of neurological disorders. N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide has also been investigated for its potential as a pain reliever and as an antidepressant.
Propriétés
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16(2)18-9-3-4-10-19(18)21-20(24)15-22-11-7-8-17(14-22)23-12-5-6-13-23/h3-4,9-10,16-17H,5-8,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHDSOFERPMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)-2-(3-pyrrolidin-1-ylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635452.png)
![N-cyclopropyl-1-[3-[(2-phenylacetyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635457.png)
![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)

![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)
![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)
